2-Mercaptobenzo[d]thiazol-6-ol
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Overview
Description
2-Mercaptobenzo[d]thiazol-6-ol is a chemical compound with the molecular formula C7H5NOS2. It has antimicrobial, antioxidant, and anticancer properties .
Synthesis Analysis
The synthesis of 2-Mercaptobenzo[d]thiazol-6-ol and similar compounds has been reported in various studies . For instance, one method involves the reaction of 2-aminothiophenol and carbon disulfide .Molecular Structure Analysis
The molecular structure of 2-Mercaptobenzo[d]thiazol-6-ol is planar with a C=S double bond .Chemical Reactions Analysis
2-Mercaptobenzo[d]thiazol-6-ol can undergo various chemical reactions. For example, it can be converted to 2-Methylsulfanyl-benzothiazol-6-ol through a reaction involving triethylamine and iodomethane .Physical And Chemical Properties Analysis
2-Mercaptobenzo[d]thiazol-6-ol is a solid at room temperature . It has a molecular weight of 183.25.Scientific Research Applications
Synthesis Applications
Synthesis of Heterocyclic Compounds : 2-Mercaptobenzo[d]thiazol-6-ol has been used in the synthesis of various heterocyclic compounds. It's involved in the formation of 2-mercaptothieno and 2-mercaptobenzo thiazoles, demonstrating its versatility in organic synthesis (Astrakhantseva et al., 1976).
Synthesis of Ferrocenylalkyl Mercaptoazoles : In the realm of organometallic chemistry, 2-Mercaptobenzo[d]thiazol-6-ol has been used to synthesize ferrocenylalkyl mercaptoazoles with notable antitumor activity, indicating its potential in medical chemistry (Rodionov et al., 2015).
Coordination Chemistry : The compound has been involved in coordination chemistry, especially in the study of thiosalicylate ligands. Its role in forming complex metal centres highlights its importance in inorganic chemistry (Wehr-Candler & Henderson, 2016).
Material Science and Industrial Applications
Rubber Vulcanization : Historically, 2-Mercaptobenzo[d]thiazol-6-ol has been a widely used accelerator in the vulcanization of natural and synthetic rubber. Its role in this process underlines its industrial significance (Adams, 1975).
Antimicrobial Activity : Compounds synthesized from 2-Mercaptobenzo[d]thiazol-6-ol have been evaluated for their antimicrobial properties, showing promise against various bacterial and fungal species. This suggests its potential in developing new antimicrobial agents (Gour et al., 2021).
Corrosion Inhibition : Derivatives of 2-Mercaptobenzo[d]thiazol-6-ol have been studied as corrosion inhibitors for mild steel in acidic solutions, indicating its utility in material protection and maintenance (Döner et al., 2011).
Safety And Hazards
Future Directions
properties
IUPAC Name |
6-hydroxy-3H-1,3-benzothiazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NOS2/c9-4-1-2-5-6(3-4)11-7(10)8-5/h1-3,9H,(H,8,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZNXHOMOAFJDRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)SC(=S)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Mercaptobenzo[d]thiazol-6-ol |
Citations
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